Lipophilicity Advantage: LogP Comparison with Non-Fluorinated Picolinate Analog
In drug discovery, lipophilicity (LogP) is a key determinant of membrane permeability and ADME profile. Methyl 5-bromo-3-(trifluoromethyl)picolinate has a computed LogP of ~2.65 [1]. This is significantly higher than its non-fluorinated analog, methyl 5-bromopicolinate (CAS 29682-15-3), which has a predicted LogP of ~1.61 . This difference quantifies the impact of the trifluoromethyl group, suggesting that compounds derived from the target building block will possess inherently greater lipophilicity.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP: 2.65 |
| Comparator Or Baseline | Methyl 5-bromopicolinate (CAS 29682-15-3), LogP: 1.61 |
| Quantified Difference | Increase in LogP of 1.04 units |
| Conditions | Computed values using in silico prediction software (Molbase, Ambeed). |
Why This Matters
This data supports selecting the target compound over a non-fluorinated analog when designing a more lipophilic lead series to improve membrane permeability.
- [1] Molbase. Methyl 5-bromo-3-(trifluoromethyl)picolinate. Chemical Properties. LogP and PSA data. View Source
